2,4-二氟-6-碘苯酚

描述

Synthesis Analysis

The synthesis of fluorinated phenolic compounds can be complex, involving multiple steps and specific conditions. For instance, the synthesis of 2,6-bis(trifluoroacetyl)phenols involves a dibromination-double dehydrobromination sequence from corresponding cyclohexanones, which is considered superior to traditional approaches . Similarly, the synthesis of 2,6-difluoro-2'-sulfobenzophenone is achieved through a one-pot reaction of 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C . These methods highlight the potential pathways that could be adapted for the synthesis of 2,4-Difluoro-6-iodophenol, although the specific synthesis route for this compound is not provided.

Molecular Structure Analysis

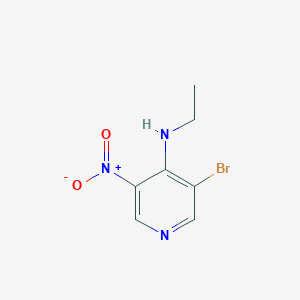

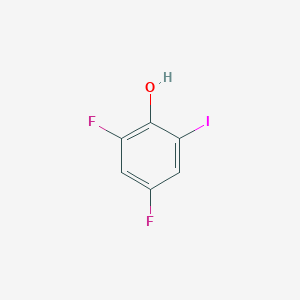

The molecular structure of fluorinated phenols can be influenced by the presence of halogen atoms, which can lead to the formation of intramolecular hydrogen bonds. For example, the molecular structure of 2-fluorophenol and 2,6-difluorophenol determined by electron diffraction suggests the possibility of weak intramolecular hydrogen bonding . This information can be extrapolated to suggest that 2,4-Difluoro-6-iodophenol may also exhibit similar intramolecular interactions due to the presence of fluorine atoms ortho to the hydroxyl group.

Chemical Reactions Analysis

The reactivity of fluorinated phenolic compounds can be quite diverse. The lithium salt of 2,6-difluoro-2'-sulfobenzophenone, for example, demonstrates the potential for nucleophilic aromatic substitution reactions due to the activation of fluorine atoms . This suggests that 2,4-Difluoro-6-iodophenol could also participate in similar reactions, with the iodine atom potentially serving as a good leaving group for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds are often characterized by their molecular structure and substituents. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone shows different biological activities between its isomers, which is attributed to the arrangement of the carbonyl and hydroxyimino-groups . The presence of fluorine atoms can also influence the optical and electrochemical properties, as seen in the case of indenofluorene derivatives . While the specific properties of 2,4-Difluoro-6-iodophenol are not detailed, it is reasonable to assume that its physical and chemical properties would be similarly affected by the presence of fluorine and iodine substituents.

科学研究应用

合成与标记

- 氚标记:Hamada 等人(1975 年)证明了 2,4-二氟-6-碘苯酚在氚标记中的应用。他们通过催化还原 2,4-二氯-6-碘苯酚,成功地在 6 位用氚标记了 2,4-二氯苯酚,从而生产出氚标记的 2,4-二氯苯基吡咯烷羧酸酯 (Hamada, Shibata, Kuwano, & Suzuki, 1975)。

化学转化

金刚烷化反应

Sokolenko 等人(2011 年)探索了碘苯酚的金刚烷化,揭示了涉及 2-碘苯酚的反应会导致特定的衍生物形成 (Sokolenko, Svirskaya, & Rubailo, 2011)。

通过 HPLC 检测碘化物

Verma 等人(1992 年)开发了一种灵敏检测碘化物的方法,包括衍生成碘苯酚,然后进行高效液相色谱 (HPLC) (Verma, Jain, & Verma, 1992)。

药物研究

- 利尿剂:Stokker 等人(1980 年)对 2-(氨基甲基)苯酚(包括 2,4-二氟-6-碘苯酚衍生物)的研究发现其具有显着的利尿和降压活性,突出了其在药物应用中的潜力 (Stokker, Deana, Desolms, Schultz, Smith, Cragoe, Baer, Ludden, Russo, Scriabine, Sweet, & Watson, 1980)。

环境分析

- 水质研究:Dietrich 等人(1999 年)研究了碘苯酚(包括 2,4,6-三碘苯酚)在美国太空计划消毒水中的形成,提供了对水质和安全性的见解 (Dietrich, Mirlohi, DaCosta, Dodd, Sauer, Homan, & Schultz, 1999)。

分子化学及应用

- 分子开关器件:Kawai 等人(1995 年)由碘苯酚合成了双酚二芳基乙烯,证明了它们作为具有集成光致变色和电致变色性质的分子开关器件的潜力 (Kawai, Gilat, Ponsinet, & Lehn, 1995)。

化学发光增强

- 化学发光分析的增强:Leong 和 Fox(1988 年)探索了在基于鲁米诺的分析中使用 4-碘苯酚作为增强剂,突出了碘苯酚在生物分析方法中的潜力 (Leong & Fox, 1988)。

安全和危害

属性

IUPAC Name |

2,4-difluoro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJGBIQTKFVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623528 | |

| Record name | 2,4-Difluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-iodophenol | |

CAS RN |

551002-42-7 | |

| Record name | 2,4-Difluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。